molecular formula C22H20N2O5S B2629302 (Z)-ethyl 3-allyl-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 941976-60-9

(Z)-ethyl 3-allyl-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2629302
CAS RN: 941976-60-9
M. Wt: 424.47
InChI Key: WAMLKDKQBSMUFR-FCQUAONHSA-N
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Description

Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the allyl group could participate in reactions with electrophiles, and the carbonyl group could undergo various addition reactions .

Scientific Research Applications

Anticancer Activity

Compounds derived from ethyl 3-allylthioureido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a similar structure, have been synthesized and shown potent anticancer activity against colon HCT-116 human cancer cell line. These compounds were synthesized by condensing with various reagents such as chloroacetic acid, diethyl malonate, ninhydrin, and others, demonstrating the potential of this chemical structure in anticancer drug development (Abdel-Motaal, Alanzy, & Asem, 2020).

Synthesis of Heterocyclic Compounds

The structure of interest is involved in the synthesis of various heterocyclic compounds. For example, ethyl 2-(benzo[d]thazol-2-yl)acetate, a related compound, has been used to prepare ethyl iminothiazolopyridine-4-carboxylate and other derivatives. These compounds were obtained by interacting with different arylidinemalononitrile derivatives and cyanoacrylate derivatives, indicating the versatility of this chemical structure in synthesizing a range of heterocyclic compounds (Mohamed, 2014; Mohamed, 2021).

Anticonvulsant Activity

Derivatives of ethyl 7-({2-[(substituted)carbonyl]hydrazino}carbonyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylates, similar in structure, have been synthesized and tested for anticonvulsant activity. These compounds showed protection against induced convulsion in experimental models, with naphthyloxy-substituted derivatives exhibiting a very good response against induced seizures (Kulandasamy, Adhikari, Taranalli, & Venkataswamy, 2010).

Anti-inflammatory Activity

Compounds structurally similar to the one of interest, such as new 6,7-dialkoxy-2-arylmethylidene-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3]thiazol-3-ones, have been synthesized and demonstrated to exhibit anti-inflammatory activity. This indicates the potential of this chemical structure in the development of anti-inflammatory agents (Labanauskas et al., 2000).

properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-3-11-24-15-10-9-14(21(26)27-4-2)12-19(15)30-22(24)23-20(25)18-13-28-16-7-5-6-8-17(16)29-18/h3,5-10,12,18H,1,4,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMLKDKQBSMUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3COC4=CC=CC=C4O3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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